SEA0400
Overview
Description
SEA0400 is a potent and selective inhibitor of the sodium-calcium exchanger (NCX). This compound has been extensively studied for its ability to modulate calcium homeostasis in various cell types, including neurons, astrocytes, and cardiomyocytes. The sodium-calcium exchanger plays a crucial role in maintaining intracellular calcium levels by exchanging sodium ions for calcium ions across the cell membrane. This compound has shown promise in various therapeutic applications, particularly in the context of cardiovascular diseases and neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
SEA0400 is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the core structure, which involves the formation of a benzene ring substituted with ethoxy and difluorophenyl groups. The key steps include:
Formation of the benzene ring:
Substitution reactions: The benzene ring undergoes substitution reactions to introduce the necessary functional groups, such as the methoxy and phenoxy groups.
Final assembly: The final step involves the coupling of the substituted benzene ring with aniline to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
SEA0400 primarily undergoes substitution reactions due to the presence of various functional groups on its benzene ring. These reactions include:
Nucleophilic substitution: The methoxy and phenoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Electrophilic substitution: The ethoxy and difluorophenyl groups can participate in electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Sodium hydroxide: Used as a base in nucleophilic substitution reactions.
Sulfuric acid: Used as a catalyst in electrophilic substitution reactions.
Organic solvents: Such as dimethyl sulfoxide (DMSO) and ethanol, used as reaction media
Major Products
The major products formed from the reactions of this compound include various substituted benzene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
SEA0400 has a wide range of scientific research applications, including:
Cardiovascular research: This compound is used to study the role of the sodium-calcium exchanger in cardiac function and to develop potential therapies for heart diseases such as arrhythmia and heart failure
Neuroprotection: This compound has shown promise in protecting neurons from ischemic injury by modulating calcium homeostasis, making it a potential therapeutic agent for stroke and other neurodegenerative diseases
Cellular physiology: This compound is used to investigate the mechanisms of calcium signaling and homeostasis in various cell types, including neurons, astrocytes, and cardiomyocytes
Pharmacological studies: This compound serves as a tool compound in pharmacological studies to understand the effects of sodium-calcium exchanger inhibition on cellular functions
Mechanism of Action
SEA0400 exerts its effects by selectively inhibiting the sodium-calcium exchanger. The sodium-calcium exchanger is an antiporter that pumps calcium ions out of the cells while bringing sodium ions into the cells. This compound binds to the exchanger and stabilizes it in an inactive state, preventing the exchange of sodium and calcium ions. This inhibition leads to a reduction in intracellular calcium levels, which can have various physiological effects depending on the cell type and context .
Comparison with Similar Compounds
SEA0400 is often compared with other sodium-calcium exchanger inhibitors, such as KB-R7943. While both compounds inhibit the sodium-calcium exchanger, this compound is more selective and potent. The key differences include:
Selectivity: This compound has higher selectivity for the sodium-calcium exchanger compared to KB-R7943.
Mechanism of action: This compound stabilizes the sodium-calcium exchanger in an inactive state, whereas KB-R7943 has a different binding mechanism.
List of Similar Compounds
Biological Activity
SEA0400 is a selective inhibitor of the sodium-calcium exchanger (NCX), a crucial anti-porter that regulates intracellular calcium levels by exchanging Na and Ca. Its biological activity has garnered attention for its potential therapeutic applications, particularly in conditions like ischemia and arrhythmias. This article delves into the mechanisms, effects, and research findings surrounding this compound.
This compound binds to the NCX and inhibits its function, particularly in its reverse mode, which is activated during pathological conditions. This inhibition leads to reduced calcium influx, thereby mitigating cellular damage associated with calcium overload.
- Binding Site : this compound occupies a pocket within the transmembrane domain of NCX1, stabilizing it in an inward-facing conformation that prevents ion transport .
- Selectivity : It exhibits high selectivity for NCX over other ion channels and transporters, displaying no significant effects on Ca-ATPase or Na, K-ATPase at concentrations up to 3 µM .
In Vitro Studies
In cultured neurons, astrocytes, and microglia, this compound has demonstrated potent inhibitory effects on NCX with IC50 values ranging from 5 to 33 nM. The compound's activity is significantly higher than that of other NCX inhibitors like KB-R7943 .
- Effect on Calcium Transients : In isolated cardiomyocytes, this compound (1 µM) increased the amplitude of calcium transients in various genetic backgrounds while reducing proarrhythmic spontaneous calcium releases .
In Vivo Studies
This compound has been evaluated in several animal models:
- Cerebral Ischemia : In rat models of cerebral ischemia, administration of this compound at a dose of 3 mg/kg resulted in decreased infarct volume in both the striatum and cerebral cortex, indicating neuroprotective effects .
- Myocardial Infarction : In a rabbit model of myocardial infarction, this compound reduced pacing-induced ventricular premature beats but also displayed proarrhythmic activity under certain conditions .
Case Studies and Clinical Implications
Research indicates that this compound may have significant implications for treating heart failure and atrial fibrillation due to its ability to modulate calcium handling in cardiomyocytes.
Research Findings
Recent studies have elucidated the structural basis for this compound's action. It has been shown that the compound stabilizes conformational changes in the NCX that are critical for its inactivation. Allosteric inhibition by this compound is particularly effective under conditions where NCX is overactive, such as during reperfusion injury or heart failure .
Properties
IUPAC Name |
2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO3/c1-2-25-18-8-10-21(20(24)12-18)27-17-6-4-16(5-7-17)26-13-14-11-15(22)3-9-19(14)23/h3-12H,2,13,24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUBLPUJDOWYDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OC2=CC=C(C=C2)OCC3=C(C=CC(=C3)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349269 | |
Record name | SEA0400 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223104-29-8 | |
Record name | SEA0400 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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